Phosphomolybdic acid hydrate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to phosphomolybdic acid hydrate often involves the preparation of phosphonic acids due to their structural similarity and relevance in various applications, including bioactive properties and surface functionalization. Methods for synthesizing phosphonic acids include the dealkylation of dialkyl phosphonates using acidic conditions or specific procedures like the McKenna procedure, highlighting the versatility and complexity of synthesis techniques in this domain (Sevrain et al., 2017).
Molecular Structure Analysis
The structural analysis of phosphomolybdic acid hydrate and related compounds often focuses on understanding the coordination and supramolecular properties of phosphonic acids. These analyses are crucial for designing materials and molecules with specific functions, leveraging the structural analogy with phosphate moieties (Sevrain et al., 2017).
Chemical Reactions and Properties
Phosphomolybdic acid hydrate's chemical reactions and properties are closely tied to its applications in catalysis, material science, and analytical chemistry. The compound's ability to undergo various chemical reactions, including redox processes, makes it a valuable tool in synthesizing and modifying materials with desired chemical properties (Carman & Han, 2018).
Physical Properties Analysis
The physical properties of phosphomolybdic acid hydrate, such as solubility, crystallinity, and thermal stability, are critical for its application in different scientific fields. These properties are influenced by the molecular structure and synthesis methods, underscoring the importance of a comprehensive understanding of these aspects for the practical use of phosphomolybdic acid hydrate (Kaur et al., 2014).
Chemical Properties Analysis
The chemical properties of phosphomolybdic acid hydrate, including acidity, reactivity with other substances, and its role as a catalyst or reagent in various chemical reactions, are fundamental to its utility in research and industrial processes. These properties are pivotal in applications ranging from catalysis to the development of novel materials (Mascharak, 2002).
Scientific Research Applications
Catalysis in Organic Synthesis
Phosphomolybdic acid hydrate plays a significant role in organic synthesis, serving as an effective catalyst. For instance, it catalyzes the synthesis of thiosulfonates via the coupling reaction of sulfonyl hydrazide, ensuring high yields and efficient turnover (Lv, Liu, Li, & Yang, 2021). Another application is in the Prins cyclization of homoallylic alcohols with aldehydes, where it promotes the formation of tetrahydropyran-4-ol derivatives (Yadav, Reddy, Kumar, & Aravind, 2008). Additionally, it's used for selective acetylation of alcohols, phenols, and amines, offering an environmentally friendly approach with high efficiency (Das, Thirupathi, Kumar, & Laxminarayana, 2007).
Analytical Chemistry
In analytical chemistry, phosphomolybdic acid hydrate is employed for spectrophotometric assays. It's used as a reagent for determining phenothiazine derivatives in pharmaceuticals, where it forms a colored salt with the oxidized derivative (Stan, Dorneanu, & Ghimicescu, 1977). Similarly, it assists in the spectrophoto metric assay of terpin hydrate in pharmaceutical products (Platt & James, 2006).
Energy Storage
Phosphomolybdic acid hydrate shows promise in the field of energy storage. A novel phosphomolybdic acid/polyaniline/titanium nitride core–shell nanowire array was developed for supercapacitor electrodes. This compound exhibits high specific capacitance and energy density, demonstrating its potential in energy storage applications (Lu & Xie, 2017).
Environmental Applications
It has been utilized in the field of environmental science, particularly in biomass pretreatment for ethanol production and electricity generation from wheat straw. Its role as an electron mediator and proton carrier has been emphasized in these processes (Ding, Du, Zhao, Zhu, & Liu, 2017).
Biosensing
In biosensing, a phosphomolybdic acid anion probe-based electrochemical biosensing platform has been developed. This platform, known for its stability, low cost, and simplicity, leverages the electronegativity and electrochemical activity of phosphomolybdic acid (Wei, Chen, Tu, Lan, & Dai, 2014).
Solar Cell Applications
Phosphomolybdic acid hydrate is also used in solar cell technology. It has been employed as a charge selective interface modifier, enhancing the power conversion efficiency and air-stability of inverted perovskite solar cells (Saianand, Gopalan, Roy, Wilson, Jakmunee, Sonar, Lin, Kim, & Kang, 2020).
Safety And Hazards
Phosphomolybdic acid hydrate may intensify fire as it is an oxidizer . It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, not to ingest or breathe dust, and to use only in well-ventilated areas .
properties
IUPAC Name |
phosphoric acid;trioxomolybdenum;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12Mo.H3O4P.H2O.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXOPNEMCREGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5Mo12O41P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1843.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS] | |
Record name | Phosphomolybdic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16600 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phosphomolybdic acid hydrate | |
CAS RN |
51429-74-4 | |
Record name | Phosphomolybdic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051429744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHOSPHOMOLYBDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN225F04V1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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